REACTION_CXSMILES
|
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:4]=[C:5]([C:9]2[CH:10]=[N:11][C:12]([C:15](=O)[CH3:16])=[N:13][CH:14]=2)[CH:6]=[CH:7][CH:8]=1.[BH3-]C#[N:22].[Na+]>CCO>[F:1][C:2]([F:19])([F:18])[C:3]1[CH:4]=[C:5]([C:9]2[CH:10]=[N:11][C:12]([CH:15]([NH2:22])[CH3:16])=[N:13][CH:14]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
1-(5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-yl)ethanone
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)C=1C=NC(=NC1)C(C)=O)(F)F
|
Name
|
NH4OAc
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
245 mg
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
200
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the EtOH
|
Type
|
ADDITION
|
Details
|
6N NaOH was added until aqueous pH was ˜10
|
Type
|
EXTRACTION
|
Details
|
Separated layers, and extracted aqueous with EtOAc (25 ml)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with 25 mL brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated with reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)C=1C=NC(=NC1)C(C)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 262 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |